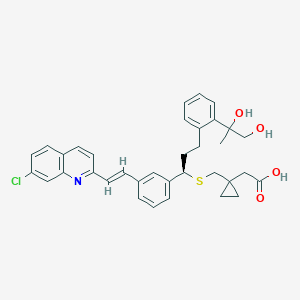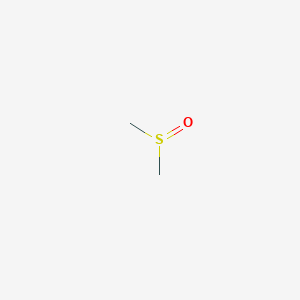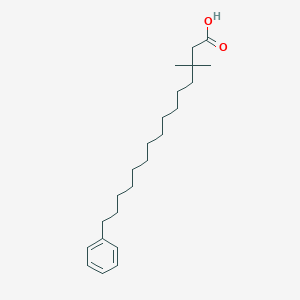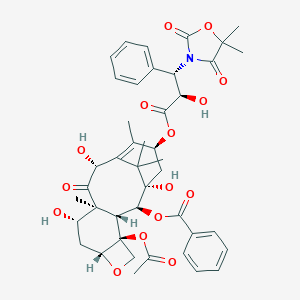
Docetaxel Metabolite M4
Overview
Description
Docetaxel Metabolite M4 is a significant metabolite of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, lung, and prostate cancer. This compound is formed through the metabolic processing of docetaxel in the liver, primarily involving the cytochrome P450 enzyme system . This metabolite plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of docetaxel.
Biochemical Analysis
Biochemical Properties
Docetaxel Metabolite M4 is generated by the hydroxylation of the synthetic isobutoxy side chain of Docetaxel . This process is primarily carried out by the CYP3A4 isoenzyme, with CYP3A5 also playing a role . The metabolite M4 is formed in the intestinal contents or in the feces .
Dosage Effects in Animal Models
Studies on Docetaxel have shown that it reduces the progression and joint destruction in rats induced by Complete Freund’s Adjuvant .
Metabolic Pathways
This compound is part of the metabolic pathway of Docetaxel, which involves the hydroxylation of the synthetic isobutoxy side chain of Docetaxel . This process is primarily carried out by the CYP3A4 isoenzyme, with CYP3A5 also playing a role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Docetaxel Metabolite M4 involves the metabolic conversion of docetaxel. Docetaxel itself is a semisynthetic derivative of 10-deacetyl baccatin III, which is extracted from the needles of the European yew tree (Taxus baccata). The metabolic pathway includes the oxidation of the tert-butyl group on the side chain at C-13 of docetaxel, leading to the formation of a primary alcohol (M-2), which is further oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound is not typically performed as a standalone process. Instead, it is studied and isolated during the metabolic analysis of docetaxel in biological systems. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to identify and quantify this metabolite in biological samples .
Chemical Reactions Analysis
Types of Reactions: Docetaxel Metabolite M4 primarily undergoes oxidation reactions. The initial oxidation of the tert-butyl group leads to the formation of a primary alcohol, which is further oxidized to form the metabolite .
Common Reagents and Conditions: The oxidation reactions involved in the formation of this compound are catalyzed by the cytochrome P450 enzyme system, particularly CYP3A4 and CYP3A5 . These enzymes facilitate the hydroxylation and subsequent oxidation steps.
Major Products Formed: The major product formed from the oxidation of docetaxel is this compound, which contains a carboxyl moiety at the tert-butyl group .
Scientific Research Applications
Docetaxel Metabolite M4 has several scientific research applications, particularly in the fields of pharmacology and oncology. It is used to study the metabolism and pharmacokinetics of docetaxel, providing insights into the drug’s efficacy and safety profile. Additionally, understanding the formation and behavior of this metabolite helps in optimizing dosing regimens and minimizing adverse effects in cancer patients .
Mechanism of Action
The mechanism of action of Docetaxel Metabolite M4 is closely related to that of its parent compound, docetaxel. Docetaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, thereby inhibiting cell division and promoting cell death. This compound, being a metabolite, may not have significant independent pharmacological activity but contributes to the overall pharmacokinetic profile of docetaxel .
Comparison with Similar Compounds
- Paclitaxel
- Cabazitaxel
- 10-Deacetyl Baccatin III
Comparison: Docetaxel Metabolite M4 is unique in its specific metabolic pathway and formation from docetaxel. While paclitaxel and cabazitaxel are also taxane derivatives used in cancer treatment, their metabolic profiles and resulting metabolites differ. For instance, paclitaxel undergoes hydroxylation to form different metabolites, and cabazitaxel has a distinct metabolic pathway .
This compound’s formation and identification are crucial for understanding the complete metabolic profile of docetaxel, making it a valuable compound in pharmacological research.
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H49NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,46-48,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZFVRAJNWWNDL-AYORVWLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H49NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578107 | |
| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
819.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157067-34-0 | |
| Record name | RPR-104943 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157067340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-13-{[(2R,3S)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RPR-104943 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49E4SSQ1AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


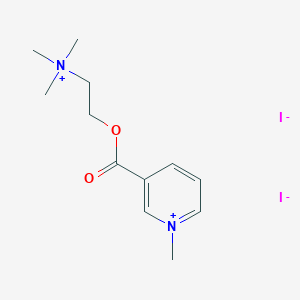
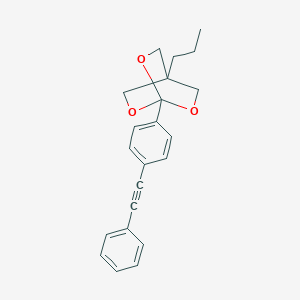
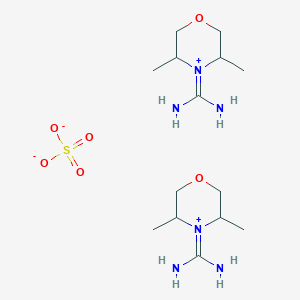
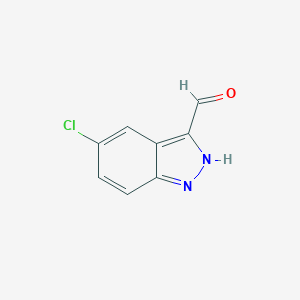
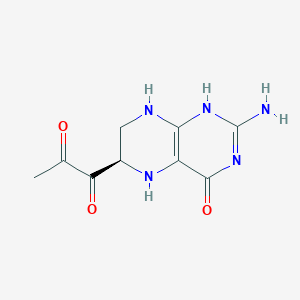

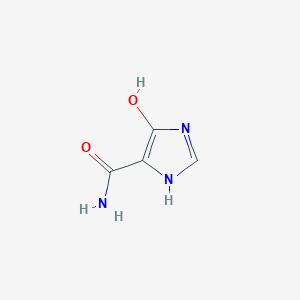
![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)
![2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid](/img/structure/B21442.png)

